molecular formula C22H19ClFN3O4S2 B2664323 N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-05-0

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2664323
CAS No.: 851781-05-0
M. Wt: 507.98
InChI Key: VTILRWVFHJJMGU-UHFFFAOYSA-N
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Description

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H19ClFN3O4S2 and its molecular weight is 507.98. The purity is usually 95%.
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Scientific Research Applications

Molecular Conformation and Hydrogen Bonding Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including compounds with sulfonyl and fluorophenyl groups, emphasizes the significance of molecular conformation and hydrogen bonding in defining the structural characteristics and potential interactions of such compounds. These studies highlight the complex interplay between molecular structure and function, which can be crucial for designing compounds with desired properties (Sagar et al., 2017).

Chemoselective N-Acylation Reagents The development of chemoselective N-acylation reagents showcases the compound's potential in organic synthesis. Specifically, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrate good chemoselectivity, which can be leveraged for various synthetic applications, indicating the versatility and utility of sulfonyl compounds in organic chemistry (Kondo et al., 2000).

Catalytic Asymmetric Addition The catalytic asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium showcases an innovative application in the synthesis of biologically relevant compounds. This methodology offers a metal-free approach to access sulfone and fluorine-incorporating compounds, emphasizing the importance of sulfonyl compounds in medicinal chemistry and drug development (Bhosale et al., 2022).

Synthetic Methodologies for Pyrazoles The synthesis of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles highlights the compound's role in creating anti-inflammatory agents. This work underlines the compound's potential in the synthesis of novel therapeutic agents, demonstrating its relevance in pharmaceutical research (Abdellatif et al., 2014).

Vinyl Fluorides Synthesis A study on the synthesis of vinyl fluorides via the reaction of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate indicates the compound's utility in generating fluorine-containing organic molecules. This research contributes to the field of organofluorine chemistry, where the introduction of fluorine atoms into organic molecules is crucial for developing materials and pharmaceuticals with enhanced properties (McCarthy et al., 1990).

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-17-10-6-15(7-11-17)21-14-22(19-4-2-3-5-20(19)24)27(25-21)33(30,31)18-12-8-16(23)9-13-18/h2-13,22,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTILRWVFHJJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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